molecular formula C13H19N3O3 B1443682 3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester CAS No. 1251000-44-8

3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester

Cat. No. B1443682
M. Wt: 265.31 g/mol
InChI Key: JILQEJQCJIJDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester is a chemical compound with the CAS Number: 1251000-44-8 . It is used for pharmaceutical testing .

Scientific Research Applications

Synthetic Utilities and Biological Applications

Compounds structurally related to 3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester have been synthesized for diverse applications, ranging from their use in creating fluorescent systems to their role in producing novel CNS (Central Nervous System) acting drugs. The synthesis and application of these compounds often involve leveraging their chemical reactivity for the development of potentially therapeutic agents or for understanding biological mechanisms. For example, benzodiazepines, a class of compounds related to the one mentioned, have shown significant biological activity, including CNS effects, suggesting a potential area of application for related compounds in medicinal chemistry and drug design (M. Ibrahim, 2011; S. Saganuwan, 2017).

Catalytic and Kinetic Resolution

Catalytic and non-enzymatic kinetic resolutions have been studied for the synthesis of chiral compounds, including those with structures related to the tert-butyl ester group. This process is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry. The methodologies developed provide a foundation for asymmetric synthesis, potentially applicable to compounds like 3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester for developing drugs with specific stereochemistry (H. Pellissier, 2011).

Environmental and Health Implications

While the focus is on the scientific applications, it is also critical to understand the environmental fate and potential health effects of related chemical compounds. Studies on parabens and phthalate esters, which share functional groups with the compound of interest, have provided insights into their biodegradability, environmental persistence, and potential for endocrine disruption. This research underscores the importance of evaluating the environmental and health impacts of synthetic chemicals, including those used for scientific and pharmaceutical purposes (Camille Haman et al., 2015; Nur Zatil Izzah Haji Harunarashid et al., 2017).

Safety And Hazards

This compound is intended for research and development use by, or directly under the supervision of, a technically qualified individual . For safety and hazard information, it’s recommended to refer to the Safety Data Sheet provided by the manufacturer .

properties

IUPAC Name

tert-butyl 3-formyl-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-5-4-11-14-8-10(9-17)16(11)7-6-15/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILQEJQCJIJDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
Reactant of Route 2
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
Reactant of Route 5
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester

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